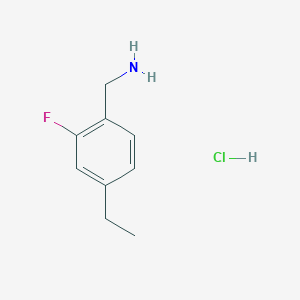

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-ethyl-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h3-5H,2,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDPQFWSIZYILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride CAS number and molecular structure

[1]

Executive Summary & Chemical Identity

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a fluorinated benzylamine derivative.[1] In drug discovery, it serves as a critical intermediate for introducing the 4-ethyl-2-fluorobenzyl moiety into larger scaffold architectures. The incorporation of the fluorine atom at the ortho position (relative to the amine) and an ethyl group at the para position modulates both the electronic environment of the amine and the lipophilic profile of the molecule, often improving metabolic stability against oxidative dealkylation.

Chemical Identification Data

| Attribute | Specification |

| CAS Number (HCl Salt) | 2287281-37-0 |

| CAS Number (Free Base) | 849934-98-1 |

| IUPAC Name | (4-Ethyl-2-fluorophenyl)methanamine hydrochloride |

| Common Synonyms | 4-Ethyl-2-fluorobenzylamine HCl; 2-Fluoro-4-ethylbenzylamine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 189.66 g/mol (Salt); 153.20 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol |

Structural Descriptors

-

SMILES (Free Base): CCc1cc(F)c(CN)cc1

-

InChIKey: NCBPDSPIVAMJIT-UHFFFAOYSA-N (Free Base analog)

Structural Analysis & Medicinal Chemistry Utility

The Fluorine Effect

The strategic placement of fluorine at the C2 position (ortho to the methanamine group) exerts a significant negative inductive effect (-I) .

-

pKa Modulation: The electron-withdrawing nature of fluorine reduces the electron density on the benzylic carbon, which can slightly lower the pKa of the primary amine compared to the non-fluorinated analogue (4-ethylbenzylamine). This subtle shift is crucial for tuning the basicity of the amine to optimize membrane permeability and binding affinity in the active site of enzymes or receptors [1].

-

Conformational Bias: The fluorine atom can induce preferred conformations via dipole-dipole interactions or repulsive steric effects, potentially locking the side chain in a bioactive orientation.

The Ethyl Group (Lipophilicity)

The C4-ethyl group adds steric bulk and lipophilicity (

Synthetic Routes & Process Chemistry

The synthesis of (4-Ethyl-2-fluorophenyl)methanamine typically proceeds via the reduction of its nitrile precursor. This route is preferred for its scalability and the avoidance of over-alkylation byproducts common in direct alkylation methods.

Primary Pathway: Nitrile Reduction

Precursor: 4-Ethyl-2-fluorobenzonitrile (CAS: 849934-97-0).[2]

Experimental Protocol (General Methodology)

-

Reagents: Lithium Aluminum Hydride (

) or Borane-THF complex ( -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Activation: Under an inert atmosphere (

or Ar), suspend -

Addition: Add 4-Ethyl-2-fluorobenzonitrile dropwise to control the exotherm.

-

Reflux: Heat to reflux for 4–12 hours to ensure complete reduction of the

triple bond. -

Quench: Cool to 0°C and perform a Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Isolation: Filter the salts, dry the filtrate over

, and concentrate in vacuo to yield the free amine oil. -

Salt Formation: Dissolve the oil in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates as a white solid.

-

Pathway Visualization

The following diagram illustrates the logical flow from the nitrile precursor to the final hydrochloride salt.

Figure 1: Synthetic workflow for the conversion of the nitrile precursor to the target hydrochloride salt.

Analytical Characterization

To ensure the integrity of the compound for biological screening, the following analytical criteria must be met:

| Method | Expected Observation |

| 1H NMR (DMSO-d6) | Diagnostic peaks: Benzylic |

| LC-MS | Major peak at |

| Elemental Analysis | Chlorine content should match theoretical % for mono-hydrochloride stoichiometry (~18.7%). |

Safety & Handling (MSDS Highlights)

As a benzylic amine hydrochloride, this compound requires standard laboratory safety protocols.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize residues with weak bicarbonate solution before disposal.

References

-

Sigma-Aldrich (MilliporeSigma). "1-(4-ethyl-2-fluorophenyl)methanamine hydrochloride Product Detail." Accessed via Catalog Search.

-

PubChem. "4-Ethyl-2-fluoroaniline and related fluorinated benzyl derivatives." National Library of Medicine.

-

BLD Pharm. "Product Analysis: (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (CAS 2287281-37-0)."

-

BenchChem. "The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis." Technical Guide.

Technical Guide: Synthesis Pathways for (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride

Executive Summary

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a specialized fluorinated benzylamine intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR ligands (e.g., GlyT1 inhibitors). The presence of the ortho-fluorine atom modulates the basicity of the amine and metabolic stability of the benzylic position, while the para-ethyl group provides lipophilic bulk often required for hydrophobic pocket occupancy.

This guide details three distinct synthesis pathways, prioritized by scalability and starting material availability. The Catalytic Hydrogenation of Nitrile (Route A) is the preferred industrial method due to atom economy, while Reductive Amination (Route B) offers a rapid bench-scale alternative.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary viable precursors: the nitrile and the aldehyde. Both are commercially available or easily accessible from the aryl bromide.

Figure 1: Retrosynthetic map identifying the nitrile and aldehyde as primary "disconnects" for the target amine.

Route A: Catalytic Hydrogenation of Nitrile (Industrial Standard)

This pathway is the most scalable, utilizing 4-Ethyl-2-fluorobenzonitrile (CAS: 849934-97-0) . It avoids the generation of stoichiometric boron or aluminum waste associated with hydride reductions.

Reaction Mechanism & Logic

The nitrile (

-

Control Strategy: The addition of ammonia (

) or an acidic modifier inhibits the condensation of the intermediate imine with the primary amine, driving selectivity toward the primary amine.

Detailed Protocol

Reagents:

-

Substrate: 4-Ethyl-2-fluorobenzonitrile (1.0 equiv)

-

Catalyst: Raney Nickel (active slurry, ~20 wt% loading) OR 10% Pd/C (5 wt% loading)

-

Solvent: Methanol (7M ammonia in MeOH is preferred)

-

Hydrogen Source:

gas (50–100 psi)

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), charge the 4-ethyl-2-fluorobenzonitrile.

-

Solvent Addition: Add methanolic ammonia (7N

in MeOH). The concentration of substrate should be approximately 0.2–0.5 M. -

Catalyst Loading: Carefully add Raney Nickel (slurry in water/MeOH) under an inert argon atmosphere. Caution: Raney Ni is pyrophoric when dry.

-

Hydrogenation: Seal the reactor, purge with

(3x) and then -

Reaction: Stir vigorously at room temperature (25°C). If kinetics are slow, heat to 40–50°C. Monitor

uptake. -

Workup: Once uptake ceases (typically 4–12 h), depressurize and purge with

. Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH. -

Concentration: Concentrate the filtrate under reduced pressure to yield the crude free amine as a pale yellow oil.

Salt Formation (Hydrochloride)

-

Dissolve the crude oil in diethyl ether or ethanol (approx. 5 volumes).

-

Cool to 0°C in an ice bath.

-

Slowly add 4N HCl in dioxane or bubble anhydrous HCl gas until pH < 2.

-

A white precipitate will form. Stir for 30 minutes.

-

Filter the solid, wash with cold ether, and dry under vacuum.

Route B: Reductive Amination (Lab/Medicinal Chemistry)

Ideal for small-scale synthesis (<5g) or when the nitrile is unavailable. This route uses 4-Ethyl-2-fluorobenzaldehyde (CAS: 1176284-04-0) .[1][2]

Reaction Logic

The aldehyde reacts with an ammonia source to form an imine/hemiaminal intermediate, which is selectively reduced in situ by a hydride donor. Sodium cyanoborohydride (

Detailed Protocol

Reagents:

-

Substrate: 4-Ethyl-2-fluorobenzaldehyde (1.0 equiv)

-

Amine Source: Ammonium Acetate (

) (10.0 equiv) -

Reductant: Sodium Cyanoborohydride (

) (1.5 equiv) -

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde in methanol (0.1 M). Add ammonium acetate (large excess drives equilibrium to the imine).

-

Reduction: Add

in one portion. -

Reaction: Stir at room temperature for 12–24 hours under nitrogen. Monitor by TLC (Intermediate imine may be visible, but usually converts quickly).

-

Quench: Quench with 1N NaOH to pH > 10 (to neutralize acetic acid and solubilize boron salts).

-

Extraction: Extract with Dichloromethane (DCM) (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. -

Salt Formation: Proceed as described in Route A (Section 3.3).

Route C: Chemical Reduction of Nitrile (Alternative)

If hydrogenation equipment is unavailable, Lithium Aluminum Hydride (

-

Protocol: Suspend

(2.0 equiv) in dry THF at 0°C. Add nitrile (1.0 equiv) in THF dropwise. Reflux for 2–4 hours. -

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Note: This method is less atom-economical and generates significant aluminum waste but is highly reliable for difficult substrates.

Critical Process Parameters & Data Visualization

Workflow Diagram (Route A)

Figure 2: Step-by-step workflow for the catalytic hydrogenation pathway.

Comparison of Methods

| Parameter | Route A: Catalytic Hydrogenation | Route B: Reductive Amination | Route C: LAH Reduction |

| Scalability | High (kg scale) | Medium (g scale) | Low/Medium (Safety limits) |

| Atom Economy | Excellent | Good | Poor (Al waste) |

| Safety | Cyanide waste (if | Pyrophoric reagent ( | |

| Purity Profile | High (with | Moderate (alcohol byproducts) | High |

| Cost | Low | Moderate | High |

Analytical Characterization

To validate the synthesis, the following spectral data is expected for the HCl salt:

-

NMR (400 MHz, DMSO-

-

8.40 (br s, 3H,

- 7.45 (t, 1H, Ar-H at C6),

- 7.10–7.20 (m, 2H, Ar-H at C3, C5),

-

4.05 (s, 2H,

-

2.65 (q, 2H,

-

1.20 (t, 3H,

-

8.40 (br s, 3H,

- NMR: Single peak around -115 to -120 ppm (typical for ortho-fluoro benzyl systems).

-

Mass Spectrometry (ESI+): m/z = 154.1

(Free base mass).

References

-

Sigma-Aldrich. Product Detail: 4-Ethyl-2-fluorobenzonitrile (CAS 849934-97-0).

-

ChemicalBook. Product Detail: 4-Ethyl-2-fluorobenzaldehyde (CAS 1176284-04-0).

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

ChemGuide. "Reduction of Nitriles to Primary Amines." ChemGuide UK.

-

Gomez, S., et al. "The Role of Fluorinated Benzylamines in Medicinal Chemistry." Journal of Fluorine Chemistry (Generalized Reference for Fluorine effect).

Sources

A Technical Guide to Elucidating the Mechanism of Action of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride

Introduction

The core of this investigation is to determine how the unique combination of a 2-fluoro and a 4-ethyl substitution on the phenyl ring modifies the classical phenethylamine pharmacophore and directs its interaction with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties, such as lipophilicity and metabolic stability, which can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile[1][2]. This guide will outline the logical progression of experiments required to fully characterize this novel entity.

Part 1: Initial Characterization and In Silico Target Prediction

Before embarking on extensive wet-lab experiments, a foundational understanding of the compound's properties and likely biological targets can be established through physicochemical analysis and computational modeling.

Physicochemical Properties

A summary of the predicted physicochemical properties of (4-Ethyl-2-fluorophenyl)methanamine is essential for understanding its potential for oral bioavailability and blood-brain barrier penetration.

| Property | Predicted Value | Significance for CNS Activity |

| Molecular Weight | 153.21 g/mol | Low molecular weight is favorable for crossing the blood-brain barrier. |

| logP | ~2.5 | Optimal lipophilicity for membrane permeability and CNS penetration. |

| pKa | ~9.8 (amine) | The compound will be predominantly protonated at physiological pH, influencing receptor interactions. |

| Polar Surface Area | 26.02 Ų | Low polar surface area is conducive to good blood-brain barrier penetration. |

In Silico Target Prediction Workflow

Computational methods can predict potential biological targets based on structural similarity to known ligands. This allows for a more focused and cost-effective in vitro screening strategy.

Caption: In Silico Target Prediction Workflow.

Based on its phenethylamine scaffold, the primary predicted targets for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride would include:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

-

Serotonin Receptors: Particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C).

-

Trace Amine-Associated Receptor 1 (TAAR1): A key receptor for many substituted phenethylamines.

-

Adrenergic Receptors: Alpha (α) and Beta (β) subtypes.

Part 2: In Vitro Pharmacological Profiling

The next logical step is to experimentally validate the in silico predictions and quantitatively assess the compound's interaction with its biological targets.

Primary Binding Assays

A broad panel of radioligand binding assays should be conducted to identify the primary molecular targets. This provides a quantitative measure of the compound's affinity (Ki) for a wide range of receptors, transporters, and ion channels.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Cell membranes expressing the target receptor/transporter of interest are prepared from cultured cells or animal brain tissue.

-

Assay Setup: In a multi-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]-dopamine for DAT) and varying concentrations of the test compound, (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow for binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Expected Data Output:

| Target | Predicted Ki (nM) | Interpretation |

| DAT | < 100 | Potent affinity for the dopamine transporter. |

| NET | < 500 | Moderate affinity for the norepinephrine transporter. |

| SERT | > 1000 | Low affinity for the serotonin transporter. |

| 5-HT₂ₐ | < 200 | Moderate affinity for the 5-HT₂ₐ receptor. |

| TAAR1 | < 50 | High affinity for the TAAR1 receptor. |

Functional Assays: Determining Agonism, Antagonism, or Transport Inhibition/Release

Once high-affinity targets are identified, functional assays are crucial to determine the nature of the interaction. A compound can bind to a receptor but act as an agonist (activator), antagonist (blocker), or inverse agonist. For transporters, it can be an uptake inhibitor or a releasing agent.

Workflow for Functional Characterization:

Caption: Proposed Mechanism: Monoamine Transporter Releaser.

References

-

Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-576. Retrieved from [Link]

-

Brandt, S. D., et al. (2012). Fluorine in psychedelic phenethylamines. Journal of Psychopharmacology, 26(8), 1143-1152. Retrieved from [Link]

-

Chaurasia, S., et al. (1989). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Annales Pharmaceutiques Francaises, 47(4), 225-231. Retrieved from [Link]

-

Power, D. (2021, May 17). Trifluoromethylated phenethylamines. YouTube. Retrieved from [Link]

-

Warnke, S., et al. (2018). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 122(35), 7044-7054. Retrieved from [Link]

Sources

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride: A Technical Guide to Potential Therapeutic Applications

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, a novel small molecule with significant promise in the field of neuropharmacology. While direct research on this specific compound is nascent, this paper synthesizes existing data on structurally related fluorinated phenethylamines and methanamine derivatives to build a robust hypothesis for its utility. We project its primary mechanisms of action to be dopamine transporter (DAT) inhibition and serotonin receptor modulation, suggesting potential therapeutic avenues in neurodegenerative disorders, substance use disorders, and mood disorders. This guide details the chemical rationale, proposed mechanisms, comprehensive experimental validation protocols, and a feasible synthetic route, serving as a foundational resource for researchers and drug development professionals.

Introduction and Rationale

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] (4-Ethyl-2-fluorophenyl)methanamine hydrochloride belongs to a class of substituted phenethylamines, compounds known for their diverse biological activities.[3] The unique combination of a 2-fluoro and a 4-ethyl substituent on the phenyl ring is hypothesized to confer a distinct pharmacological profile. The electron-withdrawing nature of the fluorine atom can influence the pKa of the amine and the molecule's interaction with biological targets, while the ethyl group may enhance selectivity and potency.[3]

This guide will focus on two primary, data-driven hypotheses for the therapeutic application of this compound:

-

Atypical Dopamine Transporter (DAT) Inhibition: Based on evidence from structurally similar compounds, (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a strong candidate for an atypical DAT inhibitor, offering potential for treating conditions like Parkinson's disease and substance use disorders without the abuse potential of traditional stimulants.[3][4]

-

Serotonin Receptor Modulation: The phenethylamine scaffold is prevalent in molecules that interact with serotonin pathways, suggesting a role in modulating mood and anxiety.[3]

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical properties is fundamental to its development as a therapeutic agent.

Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Formula | C9H13ClFN | Defines the elemental composition. |

| Molecular Weight | 190.66 g/mol | Influences diffusion and transport properties. |

| logP | ~2.5-3.0 | Indicates good lipid solubility for blood-brain barrier penetration. |

| pKa | ~9.0-9.5 | Determines the ionization state at physiological pH, affecting receptor interaction and solubility. |

| Solubility | Soluble in water (as HCl salt), DMSO, Ethanol | Critical for formulation and in vitro assay development.[5] |

Proposed Synthetic Route: Reductive Amination

A reliable and scalable synthesis is crucial for further investigation. Reductive amination of 4-ethyl-2-fluorobenzaldehyde with ammonia is a plausible and efficient method.[3]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethyl-2-fluorobenzaldehyde (1 equivalent) in methanol.

-

Imine Formation: Add a solution of ammonia in methanol (2-3 equivalents) and stir at room temperature for 1-2 hours to form the corresponding imine.

-

Reduction: Cool the mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free base, (4-Ethyl-2-fluorophenyl)methanamine. Purify via column chromatography if necessary.

-

Salt Formation: Dissolve the purified free base in diethyl ether and add a solution of HCl in ether (1.1 equivalents) dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (4-Ethyl-2-fluorophenyl)methanamine hydrochloride as a white to off-white solid.

Potential Therapeutic Application I: Atypical Dopamine Transporter (DAT) Inhibition

Proposed Mechanism of Action

Atypical DAT inhibitors increase extracellular dopamine levels by blocking its reuptake, but with a slower onset and longer duration of action compared to traditional stimulants like cocaine. This profile is thought to reduce abuse liability while providing therapeutic benefits in conditions characterized by dopamine dysregulation. We hypothesize that (4-Ethyl-2-fluorophenyl)methanamine hydrochloride will bind to the DAT, inhibiting dopamine reuptake and thereby alleviating symptoms of Parkinson's disease or reducing the reinforcing effects of addictive substances.[3][4]

Caption: Proposed mechanism of DAT inhibition.

Experimental Validation Workflow

A multi-tiered approach is necessary to validate this therapeutic potential, moving from in vitro target engagement to in vivo efficacy.

Caption: Experimental workflow for validating DAT inhibitor activity.

Detailed Protocol: [3H]Dopamine Uptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Assay Preparation: Plate cells in a 96-well plate. On the day of the assay, wash cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Add increasing concentrations of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride to the wells and incubate for 10-20 minutes at 37°C.

-

Dopamine Uptake: Add a mixture of [3H]dopamine and unlabeled dopamine to each well and incubate for a short period (e.g., 5 minutes) at 37°C.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells with a scintillation cocktail.

-

Measurement: Quantify the amount of [3H]dopamine taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits dopamine uptake by 50%.

Potential Therapeutic Application II: Serotonin Receptor Modulation

Proposed Mechanism of Action

The structural similarity of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride to known serotonin receptor ligands suggests it may act as an agonist or antagonist at various serotonin (5-HT) receptor subtypes, such as 5-HT1A or 5-HT2A.[3] Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.[6] For example, agonism at 5-HT1A receptors in presynaptic neurons can reduce serotonin release, while postsynaptic agonism is associated with anxiolytic effects.

Caption: Potential modulation of serotonergic pathways.

Experimental Validation Workflow

To assess the compound's effect on the serotonin system, a screening and behavioral validation process is proposed.

Detailed Protocol: Receptor Binding Screen

-

Target Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen the compound against a panel of serotonin receptor subtypes (e.g., 5-HT1A, 1B, 2A, 2C, 3, 6, 7).

-

Assay Principle: The screen will employ radioligand binding assays where the test compound competes with a known high-affinity radioligand for binding to membranes prepared from cells expressing the target receptor.

-

Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

-

Data Output: Results are reported as the percentage of inhibition of radioligand binding. Significant inhibition (>50%) warrants further investigation.

-

Follow-up: For "hits," determine the binding affinity (Ki) by performing competition binding assays with a range of compound concentrations.

-

Functional Assays: Characterize the nature of the interaction (agonist, antagonist, inverse agonist) using functional assays, such as cAMP assays for Gs/Gi-coupled receptors or calcium flux assays for Gq-coupled receptors.

Preliminary Pharmacokinetics and Toxicology

Initial ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are critical for evaluating the drug-like properties of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.

| Assay | Methodology | Key Parameters |

| Metabolic Stability | Incubation with liver microsomes (human, rat) | Half-life (t1/2), Intrinsic Clearance (CLint) |

| CYP450 Inhibition | Fluorometric or LC-MS/MS based assays | IC50 values for major CYP isoforms (e.g., 3A4, 2D6, 2C9) |

| Plasma Protein Binding | Equilibrium dialysis | Percentage of compound bound to plasma proteins |

| Cytotoxicity | MTT or LDH assay in cell lines (e.g., HepG2) | CC50 (50% cytotoxic concentration) |

Conclusion and Future Directions

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a promising chemical entity with a strong theoretical basis for therapeutic potential in neuropsychiatric and neurodegenerative disorders. The structural alerts derived from analogous compounds point towards atypical dopamine transporter inhibition and serotonin receptor modulation as primary mechanisms of action. The experimental workflows detailed in this guide provide a clear and logical path for the systematic evaluation of this compound, from initial in vitro screening to in vivo proof-of-concept. Future research should prioritize the proposed synthesis and validation studies to empirically determine the pharmacological profile of this novel molecule and ascertain its potential as a next-generation therapeutic agent.

References

- Google Patents. (2008). WO2008155777A2 - Process for preparing efletrizine.

-

PubChem - NIH. (n.d.). (4-Chloro-2-fluorophenyl)methanamine hydrochloride. [Link]

-

MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

-

PMC. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

-

ResearchGate. (2023). Synthesis, characterization and evaluation of in vitro anticancer potential of novel fluorinated 5-benzylidene-3-ethyl-2-(2-methyl. [Link]

-

ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Drug Information. (n.d.). 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

ChemBK. (2024). 4-fluorobenzylamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. (4-Ethylphenyl)(4-fluorophenyl)methanamine|1020962-19-9 [benchchem.com]

- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. chemimpex.com [chemimpex.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride was not publicly available. The following guidelines have been synthesized from authoritative data on structurally analogous compounds, including other substituted benzylamine hydrochlorides. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement these guidelines with a rigorous, substance-specific risk assessment before commencing any laboratory work.

Introduction: Understanding the Compound and its Context

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine hydrochloride, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug discovery. The presence of a fluorine atom and an ethyl group on the phenyl ring, combined with the methanamine hydrochloride moiety, imparts specific physicochemical properties that influence its reactivity, stability, and, consequently, the necessary safety protocols for its handling and storage. This guide provides a detailed framework for managing this compound in a research and development setting, emphasizing the scientific rationale behind each procedural recommendation to ensure a self-validating system of safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on data from analogous substituted benzylamine hydrochlorides, (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is anticipated to present several key hazards. A thorough risk assessment is the cornerstone of safe laboratory practice.

Primary Anticipated Hazards:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5]

-

Serious Eye Damage/Irritation (Category 1/2A): Poses a risk of serious eye irritation or damage.[1][2][3][4][5][6][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][3][4][5]

Table 1: GHS Hazard Classification for Analogous Benzylamine Hydrochlorides

| Hazard Class | GHS Category | Hazard Statement | Source Analogs |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 4-Fluorobenzylamine HCl, (R)-1-(3-Fluorophenyl)ethanamine, Benzylamine HCl |

| Serious Eye Damage/Irritation | 1 / 2A | H318/H319: Causes serious eye damage/irritation | 4-Fluorobenzylamine HCl, 2-(4-Fluorophenyl)ethylamine, Benzylamine HCl |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | (4-chloro-2-fluorophenyl)methanamine HCl, Benzylamine HCl |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Benzylamine, (R)-1-(3-Fluorophenyl)ethanamine |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The principle of "As Low As Reasonably Practicable" (ALARP) exposure should guide all handling procedures. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain low background concentrations of any airborne contaminants.[1][2][3][8][9]

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4][8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[4][6][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[1][9]

-

Hand Protection: Chemically resistant gloves, such as nitrile, should be worn.[1][8] Gloves should be inspected before use and disposed of immediately if contaminated.[9] It is crucial to wash hands thoroughly after removing gloves.[1][2][4][8]

-

Skin and Body Protection: A lab coat must be worn at all times.[1][6][8] For procedures with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be required.[8]

Handling Procedures: A Step-by-Step Protocol

Adherence to a standardized handling protocol minimizes the risk of exposure and accidents.

Protocol for Weighing and Handling Solid (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary equipment (spatulas, weigh boats, containers) and place them inside the fume hood.

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

-

Weighing:

-

Carefully open the container inside the fume hood.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

-

Minimize the generation of dust during transfer.

-

Securely close the primary container immediately after weighing.

-

-

Transfer and Use:

-

If transferring to a reaction vessel, do so within the fume hood.

-

If the compound needs to be transported to another location in the lab, ensure it is in a securely sealed and labeled secondary container.

-

-

Post-Handling:

-

Clean any residual solid from the spatula and work surface within the fume hood using an appropriate solvent and absorbent material.

-

Dispose of all contaminated materials (weigh boats, gloves, absorbent pads) in a designated hazardous waste container.[3][6][10]

-

Wash hands thoroughly with soap and water after the procedure is complete.[1][2][4][8]

-

Diagram 1: Workflow for Safe Handling of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride.

Storage Guidelines: Ensuring Stability and Safety

Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][8][10][11]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidation.[2][9][12]

-

Location: Store in a cool, dry, and well-ventilated area.[2][3][7][8][10] The storage area should be designated for hazardous chemicals and away from heat sources or direct sunlight.[7][10]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7][8][10]

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Cool, ambient room temperature | Prevents thermal degradation.[8][11] |

| Atmosphere | Tightly sealed container; consider inert gas overlay | Amine hydrochlorides can be hygroscopic; inert gas minimizes moisture and oxidation.[2][9] |

| Light | Store in an opaque or amber container in a dark location | While not explicitly stated for this compound, light sensitivity is common in complex organic molecules. |

| Ventilation | Store in a well-ventilated area | Prevents accumulation of any potential vapors.[2][3][8][10] |

| Segregation | Separate from strong oxidizing agents, acids, and bases | Prevents potentially hazardous chemical reactions.[7][8][10] |

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][6][8][10]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water and soap.[2][3][4][6][8] Seek medical attention if irritation persists.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][4][6][8][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4][8]

Spill Response

-

Small Spills (Solid):

-

Evacuate non-essential personnel from the immediate area.[1][9]

-

Wearing appropriate PPE, gently sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[2][3][8]

-

Clean the spill area with a damp cloth or absorbent paper, and place all cleanup materials in the hazardous waste container.

-

Ventilate the area.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Prevent entry into the area.

-

Only personnel trained in hazardous material cleanup should address large spills.

-

Diagram 2: Emergency Response Workflow for a Solid Spill.

Waste Disposal

All waste containing (4-Ethyl-2-fluorophenyl)methanamine hydrochloride must be treated as hazardous waste.

-

Containers: Collect waste in clearly labeled, sealed containers.[3][6][8][10]

-

Procedure: Do not mix with other waste streams unless compatible.

-

Disposal: Arrange for disposal through a licensed and reputable hazardous waste disposal company, following all local, state, and federal regulations.[6][10]

Conclusion: A Culture of Safety

The safe and effective use of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of the control measures outlined in this guide. By integrating these principles of proactive risk assessment, multi-layered defense, and procedural discipline, researchers can confidently and safely explore the synthetic potential of this valuable chemical building block.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Retrieved from [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloro-2-fluorophenyl)methanamine hydrochloride. Retrieved from [Link]

-

Angene Chemical. (2025, March 22). Safety Data Sheet: (4-Chlorophenyl)(phenyl)methanamine hydrochloride. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemscene.com [chemscene.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. (2-fluoropyridin-4-yl)MethanaMine hydrochloride CAS#: 859164-65-1 [m.chemicalbook.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride

Abstract: The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and manufacturing efficiency.[] This guide presents a comprehensive framework for determining the solubility profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, a compound of interest in medicinal chemistry. In the absence of extensive public domain data for this specific molecule, this document provides the theoretical underpinnings and a detailed, field-proven experimental protocol based on internationally recognized standards. We will explore the anticipated solubility behavior based on the compound's physicochemical properties and detail the isothermal equilibrium shake-flask method, a robust and widely accepted technique for generating reliable and reproducible solubility data.[2][3] This whitepaper is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the precise characterization of this compound's solubility in a variety of solvent systems.

Introduction: The Criticality of Solubility

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative. Its structural motifs—a fluorinated phenyl ring and an amine hydrochloride salt—are common in pharmacologically active molecules. As such, understanding its physical and chemical properties is paramount for its potential development. Among these properties, aqueous and solvent solubility stands out as a critical parameter that dictates the compound's journey from a chemical entity to a viable therapeutic agent.

Solubility directly impacts:

-

Bioavailability: An orally administered API must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[] Poor solubility is a leading cause of inconsistent or incomplete absorption.[]

-

Formulation Development: Knowledge of solubility is essential for selecting appropriate excipients and designing dosage forms, whether for oral solids, parenteral solutions, or other delivery systems.[4]

-

Purification and Crystallization: The selection of an appropriate solvent system for crystallization, which is crucial for achieving high purity and the desired polymorphic form, is entirely dependent on solubility data.

-

Analytical Method Development: Creating reliable analytical methods, particularly for techniques like High-Performance Liquid Chromatography (HPLC), requires solvents that can fully dissolve the analyte.

This guide provides the necessary theoretical context and a practical, step-by-step protocol to empower researchers to systematically and accurately determine the solubility profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.

Theoretical Framework and Predictive Analysis

A predictive understanding of a molecule's behavior in different solvents is key to designing an efficient experimental plan. The structure of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride offers several clues to its likely solubility profile.

2.1 Physicochemical Characteristics As the hydrochloride salt of a primary amine, the compound exists in an ionic state. This salt form dramatically increases its polarity compared to the corresponding free base.

-

Ionic Nature: The charged ammonium group (-CH₂NH₃⁺Cl⁻) allows for strong ion-dipole interactions with polar solvents.

-

Hydrogen Bonding: The ammonium group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

-

Lipophilicity: The 4-ethyl and 2-fluoro-substituted phenyl ring contributes significant nonpolar character, which will influence solubility in less polar or nonpolar organic solvents.

Based on these features, the compound is expected to be most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents, following the principle of "like dissolves like."[5]

2.2 The Influence of pH on Aqueous Solubility For an ionizable compound like an amine hydrochloride, aqueous solubility is critically dependent on pH.[4] The equilibrium between the protonated (charged) and deprotonated (neutral free base) forms governs its solubility. The charged, protonated form is significantly more soluble in water than the neutral free base. Therefore, the solubility of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is expected to be highest at acidic pH values (pH 1.2–5.0) and to decrease significantly as the pH increases into the basic range, where the equilibrium shifts towards the less soluble free base. According to the World Health Organization (WHO), determining the pH-solubility profile over a range of 1.2 to 6.8 is essential for biopharmaceutics classification.[2]

Experimental Design: A Robust Framework

A well-designed experiment is crucial for generating high-quality, reliable data. The following sections outline a recommended approach for the comprehensive solubility assessment of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.

3.1 Recommended Methodology: The Isothermal Shake-Flask Method The shake-flask method is the gold standard for determining equilibrium solubility.[2] It is recommended by major regulatory bodies, including the OECD and WHO, for its simplicity and accuracy.[2][3] The method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[6] The concentration of the dissolved compound is then measured in the supernatant. This technique is suitable for compounds with solubilities above 10 mg/L.[3][7]

3.2 Proposed Solvent Panel for Comprehensive Profiling To build a comprehensive profile, a diverse range of solvents should be tested. The solvents should span the polarity spectrum and include different functional classes.

Table 1: Proposed Solvent Panel and Template for Experimental Solubility Data

| Solvent Class | Solvent Name | Dielectric Constant (Approx.) | Expected Solubility | Experimental Solubility (mg/mL at 25°C) |

|---|---|---|---|---|

| Polar Protic | Water (pH 1.2 HCl) | 80.1 | High | User to determine |

| Water (pH 4.5 Acetate Buffer) | 80.1 | High | User to determine | |

| Water (pH 6.8 Phosphate Buffer) | 80.1 | Moderate-High | User to determine | |

| Methanol | 32.7 | High | User to determine | |

| Ethanol | 24.5 | High | User to determine | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate-High | User to determine |

| N,N-Dimethylformamide (DMF) | 36.7 | Moderate | User to determine | |

| Acetonitrile | 37.5 | Moderate-Low | User to determine | |

| Acetone | 20.7 | Low | User to determine | |

| Less Polar | Dichloromethane (DCM) | 9.1 | Very Low | User to determine |

| Ethyl Acetate | 6.0 | Very Low | User to determine | |

| Nonpolar | Toluene | 2.4 | Insoluble | User to determine |

| | n-Hexane | 1.9 | Insoluble | User to determine |

3.3 Prerequisite: A Validated Analytical Method Before commencing the solubility study, a specific, sensitive, and validated analytical method for quantifying (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is mandatory. A stability-indicating reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable choice.[8] This ensures that the measured concentration corresponds to the intact compound and not any degradants.

Standard Operating Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol provides a self-validating workflow for determining the equilibrium solubility. Each step is designed to ensure accuracy and reproducibility.

4.1 Materials and Equipment

-

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride (purity >99%)

-

Analytical grade solvents (as listed in Table 1)

-

Thermostatic orbital shaker capable of maintaining 25°C ± 0.5°C or 37°C ± 1°C[2]

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Calibrated pH meter

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Validated HPLC-UV system

4.2 Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Rationale: To ensure equilibrium is reached with an undissolved solid phase, a clear excess of the compound must be used.

-

Add an excess amount of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride (e.g., 20-30 mg) to a glass vial. The amount should be sufficient to ensure solid remains visible after equilibration.

-

Accurately add a known volume (e.g., 2 mL) of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Rationale: Mechanical agitation in a temperature-controlled environment ensures that the system reaches thermodynamic equilibrium.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).[2]

-

Agitate the vials at a consistent speed (e.g., 150-200 RPM) for a predetermined period. A 24 to 48-hour equilibration time is typical, but the exact time to reach equilibrium should be confirmed by preliminary experiments (i.e., measuring concentration at various time points until it plateaus).[6]

-

-

Phase Separation:

-

Rationale: It is critical to completely separate the saturated liquid phase from the undissolved solid to avoid artificially inflating the measured concentration.

-

After equilibration, remove the vials and allow them to stand for 30 minutes at the experimental temperature for large particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 RPM for 10 minutes) to pellet the remaining undissolved solid.

-

-

Sampling and Analysis:

-

Rationale: Careful sampling and dilution are necessary to prepare the sample for accurate quantification within the linear range of the analytical instrument.

-

Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles.

-

Accurately perform a pre-determined dilution of the filtrate with the mobile phase of the HPLC method into a volumetric flask.

-

Quantify the concentration of the diluted sample using the validated HPLC method.

-

-

Data Calculation:

-

Calculate the original solubility (S) using the measured concentration (C) and the dilution factor (DF).

-

S (mg/mL) = C (mg/mL) x DF

-

Perform each experiment in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.[2]

-

Caption: Workflow for the isothermal shake-flask solubility determination method.

Interpreting Solubility: The Relationship Between Structure and Solvent

The data generated from the protocol in Section 4.0 will provide a quantitative solubility profile. This profile can be understood through the interplay of the compound's structural features and the properties of the solvents.

Caption: Logical relationships governing the solubility of the target compound.

-

High Solubility in Polar Protic Solvents: The strong ion-dipole interactions from the ionic salt and hydrogen bonding capabilities lead to high solubility in solvents like water and methanol.

-

Moderate Solubility in Polar Aprotic Solvents: These solvents can solvate the cation but lack hydrogen bond donating ability, typically resulting in slightly lower but still significant solubility.

-

Low Solubility in Nonpolar Solvents: The energy required to break the crystal lattice of the ionic salt is not compensated by the weak van der Waals forces offered by nonpolar solvents, leading to very low solubility.

Critical Safety and Handling Procedures

The safe handling of organic solvents is non-negotiable in a laboratory setting. Organic solvents can present multiple hazards, including flammability, toxicity, and carcinogenicity.[9][10]

-

Hazard Communication: Always consult the Safety Data Sheet (SDS) for each solvent before use.[9] The SDS provides critical information on hazards, personal protective equipment (PPE), and emergency procedures.

-

Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for incidental contact).[11][12] The choice of glove material must be compatible with the solvent being used.[10]

-

Ventilation: All work with volatile organic solvents should be conducted within a certified chemical fume hood to prevent the inhalation of harmful vapors.[12]

-

Storage: Store solvents in clearly labeled, sealed containers in designated flammable storage cabinets, away from heat sources.[12]

-

Spill Response: Ensure a spill kit with absorbent materials is readily available.[12] All laboratory personnel must be trained on its proper use.

Conclusion

Determining the solubility profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a foundational step in its scientific and developmental journey. While specific data may not be publicly available, a systematic and rigorous experimental approach can yield the high-quality data required for informed decision-making. By leveraging the theoretical principles of solubility and adhering to the robust, validated shake-flask protocol detailed in this guide, researchers can confidently characterize this compound. This essential data will underpin all future work, from formulation and process chemistry to biopharmaceutical evaluation, ensuring a solid foundation for subsequent research and development.

References

-

Annex 4. World Health Organization (WHO). [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe. [Link]

-

Using solvents safely in the lab. Lab Manager. [Link]

-

Standard Operating Procedures for Working with Organic Solvents. University of Prince Edward Island. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

-

Organic Solvents. Florida State University Environmental Health and Safety. [Link]

-

Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. National Center for Biotechnology Information. [Link]

-

Precautions for Handling Organic Solvent. Taiwan Centers for Disease Control. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]

-

High-accuracy water solubility determination using logK. KREATiS. [Link]

-

Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. U.S. Environmental Protection Agency. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]

-

SOLVENT MISCIBILITY TABLE. Phenomenex. [Link]

Sources

- 2. who.int [who.int]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. files.upei.ca [files.upei.ca]

- 12. hichemorganics.in [hichemorganics.in]

Spectroscopic Elucidation of (4-Ethyl-2-fluorophenyl)methanamine Hydrochloride: A Technical Guide

Introduction

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug development. Its molecular structure, comprising a fluorinated and ethylated phenyl ring attached to a methanamine hydrochloride moiety, presents a unique combination of steric and electronic features. Comprehensive structural characterization is paramount for ensuring its identity, purity, and for understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data for a closely related analogue, (4-chloro-2-fluorophenyl)methanamine hydrochloride, to illustrate the principles of structural elucidation for this class of compounds. The methodologies and interpretation principles detailed herein are directly applicable to (4-Ethyl-2-fluorophenyl)methanamine hydrochloride.

The primary objective of this guide is to offer researchers, scientists, and drug development professionals a detailed framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of substituted benzylamine hydrochlorides. By understanding the causality behind experimental choices and the logic of spectral interpretation, readers will be equipped to confidently characterize these and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for acquiring high-quality NMR data for a substituted benzylamine hydrochloride.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O is often used for hydrochloride salts to ensure solubility and to exchange the acidic N-H protons.[1]

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filter the solution if any particulate matter is present.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is recommended.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm or TSP at 0.00 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (splitting patterns) to deduce proton-proton coupling.

The following diagram illustrates the general workflow for NMR analysis.

Caption: General workflow for NMR spectroscopic analysis.

Spectral Interpretation

Due to the unavailability of specific data for (4-Ethyl-2-fluorophenyl)methanamine hydrochloride, we will discuss the expected spectral features based on its structure and data from analogous compounds.

¹H NMR (Proton NMR):

The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.

| Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are typically deshielded and often appear as a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. In D₂O, this signal would disappear due to H-D exchange. |

| ~7.2 - 7.6 | Multiplet | 3H | Aromatic Protons | The protons on the substituted phenyl ring will appear in the aromatic region. The fluorine and ethyl substituents will influence their chemical shifts and lead to complex splitting patterns. |

| ~4.1 - 4.3 | Singlet or Triplet | 2H | -CH₂-NH₃⁺ | The benzylic protons are adjacent to the electron-withdrawing ammonium group and the aromatic ring, causing a downfield shift. Coupling to the -NH₃⁺ protons might be observed in a non-exchanging solvent like DMSO-d₆. |

| ~2.7 | Quartet | 2H | -CH₂-CH₃ | The methylene protons of the ethyl group will be split into a quartet by the adjacent methyl protons. |

| ~1.2 | Triplet | 3H | -CH₂-CH₃ | The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons. |

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Expected Chemical Shift (ppm) | Assignment | Rationale |

| ~160 (doublet) | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |

| ~120 - 140 | Aromatic Carbons | The remaining aromatic carbons will resonate in this region. Their specific shifts will be influenced by the substituents. |

| ~40 | -CH₂-NH₃⁺ | The benzylic carbon is attached to the electron-withdrawing nitrogen and will be found in this region. |

| ~28 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |

| ~15 | -CH₂-CH₃ | The methyl carbon of the ethyl group. |

¹⁹F NMR (Fluorine-19 NMR):

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2]

| Expected Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| -110 to -120 | Multiplet | Ar-F | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic environment. It will likely appear as a multiplet due to coupling with the neighboring aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

Instrumentation:

-

Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

The following diagram illustrates the workflow for FT-IR analysis.

Caption: General workflow for FT-IR spectroscopic analysis.

Spectral Interpretation

The IR spectrum of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3200 - 2800 | N-H stretching | -NH₃⁺ | Strong, broad absorption, typical for primary amine salts.[3] |

| 3000 - 2850 | C-H stretching | -CH₃, -CH₂- (aliphatic) | Medium to strong, sharp peaks. |

| ~3100 - 3000 | C-H stretching | Aromatic C-H | Medium to weak, sharp peaks. |

| ~1600 & ~1500 | C=C stretching | Aromatic Ring | Two to three medium to strong, sharp bands. |

| ~1625 - 1560 | N-H bending (asymmetric) | -NH₃⁺ | Medium intensity.[3] |

| ~1550 - 1500 | N-H bending (symmetric) | -NH₃⁺ | Medium intensity.[3] |

| ~1250 - 1020 | C-N stretching | Aliphatic amine | Medium to weak absorption. |

| ~1200 - 1000 | C-F stretching | Aryl-F | Strong absorption. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Experimental Protocol: Acquiring an ESI-MS Spectrum

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This is a "soft" ionization technique suitable for polar and thermally labile molecules.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of formic acid or acetic acid may be added to promote protonation and the formation of [M+H]⁺ ions.

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.

-

A high voltage is applied to the capillary, causing the formation of a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

A mass spectrum is recorded, plotting ion intensity versus m/z.

The following diagram illustrates the workflow for ESI-MS analysis.

Sources

Methodological & Application

Application Notes and Protocols for In-Vitro Characterization of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride

Introduction: A Framework for Novel Psychoactive Compound Evaluation

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a substituted phenethylamine derivative. Its structural alerts—a fluorinated phenyl ring and an ethyl substitution—suggest a potential for interaction with monoaminergic systems in the central nervous system. As a novel compound, a systematic in-vitro evaluation is paramount to elucidate its pharmacological profile, including its primary targets, mechanism of action, and potential for cytotoxicity.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to conduct in-vitro studies on (4-Ethyl-2-fluorophenyl)methanamine hydrochloride. The protocols herein are designed to be self-validating and are grounded in established methodologies for characterizing novel psychoactive substances. The experimental cascade is logically structured, beginning with an assessment of general cellular health, followed by primary target engagement and concluding with an evaluation of potential off-target effects.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

Before investigating the specific pharmacological activity of a novel compound, it is crucial to establish its impact on basic cellular health.[1][2][3] These initial screens will determine the concentration range for subsequent, more specific assays and identify any inherent cytotoxicity that could confound the results of functional assays.[1][3]

Rationale for Initial Cytotoxicity Screening

Understanding the cytotoxic profile of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is a critical first step. Cell viability assays measure the overall health of a cell population and can distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[1] This information is vital for determining the therapeutic index of the compound and for selecting appropriate, non-toxic concentrations for subsequent mechanism-of-action studies.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxic profile.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride

-

HEK293 or SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Cell Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

| Parameter | Description |

| Cell Lines | HEK293 (human embryonic kidney), SH-SY5Y (human neuroblastoma) |

| Compound Concentrations | 0.1, 1, 10, 100, 500, 1000 µM |

| Incubation Times | 24, 48, 72 hours |

| Assay Readout | Absorbance at 570 nm |

| Data Analysis | IC50 determination |

Part 2: Primary Target Assessment - Monoamine Transporter Inhibition

The chemical structure of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride is analogous to known monoamine reuptake inhibitors. Therefore, the primary hypothesis is that it interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Rationale for Transporter Inhibition Assays

Determining the potency and selectivity of the compound for each of the monoamine transporters is crucial for predicting its psychoactive effects. For instance, potent DAT inhibition is associated with stimulant properties, while potent SERT inhibition is characteristic of antidepressants.

Experimental Workflow for Monoamine Transporter Inhibition

Caption: Workflow for assessing monoamine transporter inhibition.

Protocol 2: Neurotransmitter Transporter Uptake Assay

This protocol utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters to measure the activity of DAT, NET, and SERT in live cells.[4][5]

Materials:

-

(4-Ethyl-2-fluorophenyl)methanamine hydrochloride

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

-

Known inhibitors: GBR12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a 96- or 384-well plate at an optimal density to achieve a confluent monolayer on the day of the assay.[5]

-

Compound Preparation: Prepare serial dilutions of (4-Ethyl-2-fluorophenyl)methanamine hydrochloride and the known inhibitors at concentrations ranging from 0.01 µM to 100 µM.

-

Compound Incubation: Remove the culture medium and add the diluted compounds to the cells. Incubate for 10-20 minutes at 37°C.

-

Substrate Addition: Add the fluorescent substrate from the assay kit to all wells.

-

Kinetic Read: Immediately place the plate in a bottom-read fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.[4][5]

-